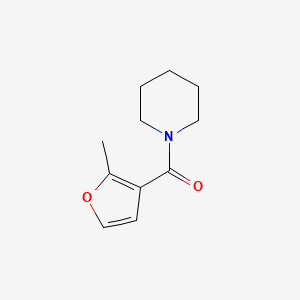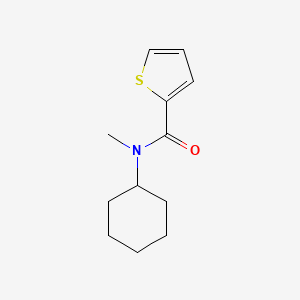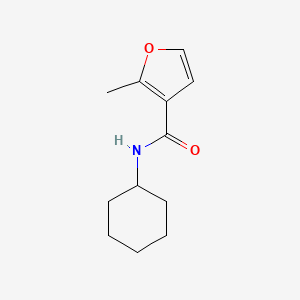
N~1~-(2-ethyl-6-methylphenyl)-1-cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(2-ethyl-6-methylphenyl)-1-cyclopentanecarboxamide, also known as AG-3-5, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of cyclopentanecarboxamide derivatives and has been found to have various biochemical and physiological effects.
Mécanisme D'action
N~1~-(2-ethyl-6-methylphenyl)-1-cyclopentanecarboxamide acts as a non-competitive antagonist of the NMDA receptor. It binds to a specific site on the receptor and prevents the influx of calcium ions into the cell. This results in the modulation of synaptic plasticity and the inhibition of excitatory neurotransmission.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in neuronal survival and plasticity. This compound has also been found to increase the levels of cyclic adenosine monophosphate (cAMP), which is a second messenger involved in various cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N~1~-(2-ethyl-6-methylphenyl)-1-cyclopentanecarboxamide in lab experiments is its specificity for the NMDA receptor. This allows researchers to selectively modulate the activity of this receptor and study its role in various physiological processes. However, one of the limitations of using this compound is its potential toxicity. This compound has been found to be toxic at high concentrations and can cause cell death.
Orientations Futures
There are several future directions for research on N~1~-(2-ethyl-6-methylphenyl)-1-cyclopentanecarboxamide. One of the major areas of research is the development of more selective and potent NMDA receptor modulators. Another area of research is the investigation of the therapeutic potential of this compound in the treatment of various neurological disorders. Additionally, the role of this compound in synaptic plasticity and learning and memory processes is an area of ongoing research.
Méthodes De Synthèse
The synthesis of N~1~-(2-ethyl-6-methylphenyl)-1-cyclopentanecarboxamide involves the reaction of 2-ethyl-6-methylphenylamine with cyclopentanecarboxylic acid chloride in the presence of a base such as triethylamine. This reaction results in the formation of this compound, which can then be purified using various techniques such as column chromatography.
Applications De Recherche Scientifique
N~1~-(2-ethyl-6-methylphenyl)-1-cyclopentanecarboxamide has been extensively studied for its potential use in scientific research. One of the major applications of this compound is in the field of neuroscience. This compound has been found to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is a major receptor involved in synaptic plasticity and learning and memory processes. This compound has also been found to have potential therapeutic applications in the treatment of various neurological disorders such as Alzheimer's disease, schizophrenia, and depression.
Propriétés
IUPAC Name |
N-(2-ethyl-6-methylphenyl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-3-12-10-6-7-11(2)14(12)16-15(17)13-8-4-5-9-13/h6-7,10,13H,3-5,8-9H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWFZMGXRIDVFQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-acetamidophenyl)-2-[4-(4-methylphenyl)-2-pyridin-3-yl-1,3-thiazol-5-yl]acetamide](/img/structure/B7539839.png)
![1-O-ethyl 3-O-[(4-methylquinazolin-2-yl)methyl] 5-nitrobenzene-1,3-dicarboxylate](/img/structure/B7539841.png)
![2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N-(2-chlorophenyl)acetamide](/img/structure/B7539859.png)

![N-[2-(methylamino)-2-oxoethyl]-3-phenylfuran-2-carboxamide](/img/structure/B7539870.png)
![[2-Oxo-2-(pentan-3-ylamino)ethyl] 2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylate](/img/structure/B7539871.png)


![N-tert-butyl-2-[4-(4-fluorobenzoyl)piperazin-1-yl]acetamide](/img/structure/B7539896.png)
![3-[[4-(4-Benzylpiperidine-1-carbonyl)phenyl]methyl]imidazolidine-2,4-dione](/img/structure/B7539903.png)
![4,5-Dichloro-2-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]pyridazin-3-one](/img/structure/B7539905.png)
![4-(benzimidazol-1-yl)-N-[3-(methoxymethyl)phenyl]benzamide](/img/structure/B7539925.png)

